![molecular formula C20H22N2S4 B296091 Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate, also known as DBCO-MTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in bioconjugation and imaging.
Mecanismo De Acción
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate works by reacting with azide-containing molecules through a copper-free click chemistry reaction. This reaction is highly specific and efficient, allowing for the creation of stable conjugates with minimal side reactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in biomedical applications. However, further studies are needed to fully understand the long-term effects of this compound on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is its high specificity and efficiency in bioconjugation reactions. It is also stable and easy to use, making it a popular choice for researchers. However, this compound can be expensive and may not be suitable for all applications due to its limited solubility in water.
Direcciones Futuras
There are many potential future directions for Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate research, including the development of new bioconjugation techniques and the exploration of its applications in imaging and drug delivery. Further studies are also needed to fully understand the effects of this compound on biological systems and to optimize its use in various applications.
In conclusion, this compound is a promising chemical compound with many potential applications in bioconjugation, imaging, and drug delivery. Its high specificity and efficiency make it a popular choice for researchers, and further studies are needed to fully understand its effects on biological systems and to optimize its use in various applications.
Métodos De Síntesis
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate can be synthesized through a multi-step process involving the reaction of various chemicals, including 4-(bromomethyl)phenyl isothiocyanate, 4-aminostyrene, and bis(2-mercaptoethyl) sulfone. The final product is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate is commonly used in bioconjugation reactions, where it is used to attach biomolecules such as proteins, peptides, and nucleic acids to other molecules or surfaces. This allows for the creation of targeted delivery systems for drugs and imaging agents. This compound has also been used in imaging applications, where it can be used to label cells or tissues for visualization in vivo.
Propiedades
Fórmula molecular |
C20H22N2S4 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-[4-[bis(methylsulfanyl)methylideneamino]phenyl]ethenyl]phenyl]-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C20H22N2S4/c1-23-19(24-2)21-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)22-20(25-3)26-4/h5-14H,1-4H3/b6-5+ |
Clave InChI |
CBTZRSAFQVVSGD-AATRIKPKSA-N |
SMILES isomérico |
CSC(=NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N=C(SC)SC)SC |
SMILES |
CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC |
SMILES canónico |
CSC(=NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N=C(SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
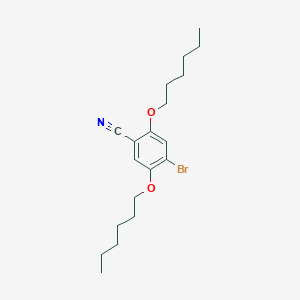
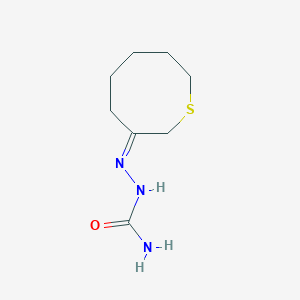
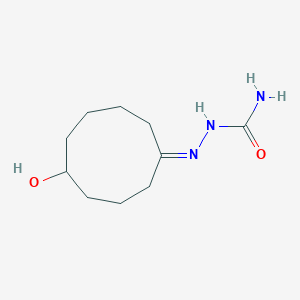
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
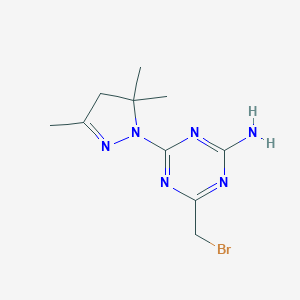
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
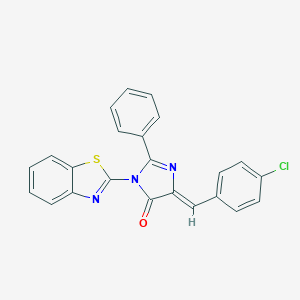
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
